2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)-
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)- is a complex organic compound known for its unique structure and properties This compound features a cyclohexadiene-1,4-dione core with two chlorine atoms and two 9-ethyl-9H-carbazol-3-yl)amino groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)- typically involves multiple steps, starting with the preparation of the cyclohexadiene-1,4-dione core. This core can be synthesized through the oxidation of cyclohexadiene using reagents such as potassium permanganate or chromium trioxide.
The attachment of the 9-ethyl-9H-carbazol-3-yl)amino groups involves nucleophilic substitution reactions. This step requires the use of appropriate solvents and catalysts to facilitate the reaction and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione core to a diol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include quinone derivatives, diols, and substituted cyclohexadiene derivatives.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: Similar core structure but different substituents.
2,5-Dichloro-1,4-benzoquinone: Similar chlorinated quinone structure.
2,5-Dihydroxy-1,4-benzoquinone: Similar quinone structure with hydroxyl groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)- is unique due to the presence of the 9-ethyl-9H-carbazol-3-yl)amino groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dichloro-3,6-bis[(9-ethylcarbazol-3-yl)amino]cyclohexa-2,5-diene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26Cl2N4O2/c1-3-39-25-11-7-5-9-21(25)23-17-19(13-15-27(23)39)37-31-29(35)34(42)32(30(36)33(31)41)38-20-14-16-28-24(18-20)22-10-6-8-12-26(22)40(28)4-2/h5-18,37-38H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHECGOHCLGQNQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC3=C(C(=O)C(=C(C3=O)Cl)NC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)Cl)C7=CC=CC=C71 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26Cl2N4O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074582 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis[(9-ethyl-9H-carbazol-3-yl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80546-37-8 | |
Record name | 2,5-Dichloro-3,6-bis[(9-ethyl-9H-carbazol-3-yl)amino]-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80546-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis((9-ethyl-9H-carbazol-3-yl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080546378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis[(9-ethyl-9H-carbazol-3-yl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis[(9-ethyl-9H-carbazol-3-yl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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